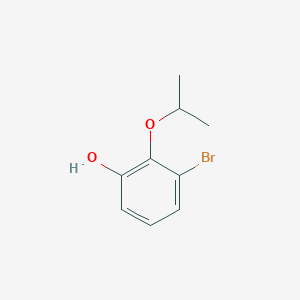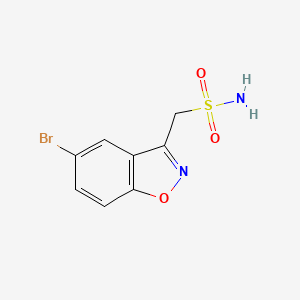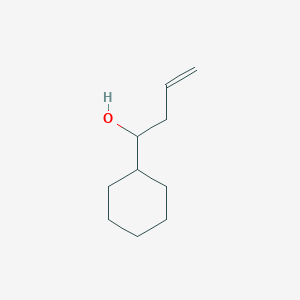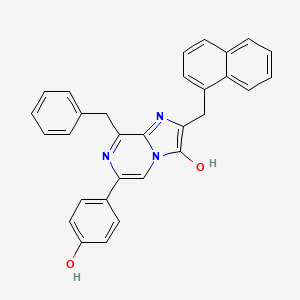
5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin: is a derivative of Caspofungin, an antifungal agent used primarily in the treatment of invasive fungal infections. This compound is specifically modified to enhance its biological activity and stability, making it a valuable subject of study in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin involves multiple steps, including the selective removal of specific functional groups and the introduction of new ones. The process typically starts with Caspofungin as the base compound. Key steps include:
Hydrolysis: The initial hydrolysis of Caspofungin to remove specific amino groups.
Cyclization: Formation of the seco-cyclo structure through intramolecular cyclization.
Functional Group Modification: Introduction of the 2-aminoethylamino and hydroxy groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or hydroxy groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin is used as a model compound to study reaction mechanisms and the effects of structural modifications on biological activity.
Biology: In biological research, this compound is used to investigate its antifungal properties and its interactions with fungal cell membranes.
Medicine: Medically, it is studied for its potential to treat fungal infections more effectively than Caspofungin, especially in cases where resistance to standard treatments is observed.
Industry: In the pharmaceutical industry, this compound is explored for its potential use in developing new antifungal drugs with improved efficacy and safety profiles .
作用機序
The mechanism of action of 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin involves inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The compound targets the enzyme β-(1,3)-D-glucan synthase, which is crucial for fungal cell wall synthesis .
類似化合物との比較
Caspofungin: The parent compound, used as a standard antifungal agent.
Micafungin: Another echinocandin antifungal with a similar mechanism of action.
Anidulafungin: Similar to Caspofungin but with different pharmacokinetic properties.
Uniqueness: 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin is unique due to its structural modifications, which enhance its stability and biological activity compared to its parent compound, Caspofungin .
特性
分子式 |
C50H82N8O16 |
|---|---|
分子量 |
1051.2 g/mol |
IUPAC名 |
N-[1-[2-[[1-[[5-amino-1-(2-carbamoyl-3-hydroxypyrrolidin-1-yl)-3-hydroxy-1-oxopentan-2-yl]amino]-3,4-dihydroxy-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]-1-(10,12-dimethyltetradecanoyl)-4,5-dihydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)58-33(24-36(64)48(58)72)46(70)53-38(28(4)59)49(73)57-25-31(61)23-32(57)45(69)55-40(43(67)42(66)29-14-16-30(60)17-15-29)47(71)54-39(34(62)18-20-51)50(74)56-21-19-35(63)41(56)44(52)68/h14-17,26-28,31-36,38-43,48,59-64,66-67,72H,5-13,18-25,51H2,1-4H3,(H2,52,68)(H,53,70)(H,54,71)(H,55,69) |
InChIキー |
UWUIBWNWWAICHW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N1C(CC(C1O)O)C(=O)NC(C(C)O)C(=O)N2CC(CC2C(=O)NC(C(C(C3=CC=C(C=C3)O)O)O)C(=O)NC(C(CCN)O)C(=O)N4CCC(C4C(=O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)


![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)







![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)
![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)

